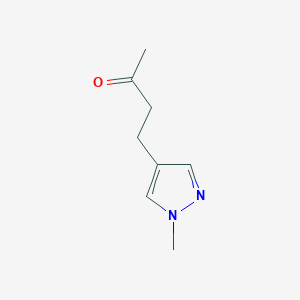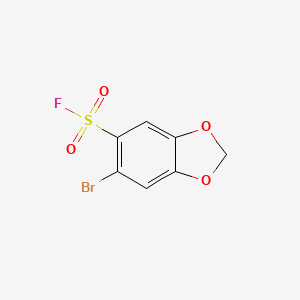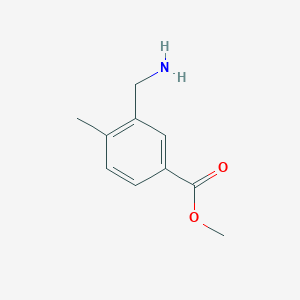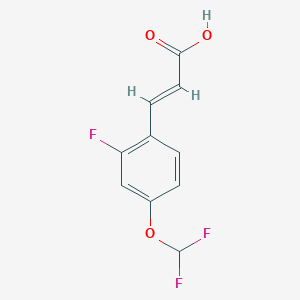
2-(4-Chloro-3-nitrophenyl)-2-hydroxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-3-nitrophenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, along with a hydroxyacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)-2-hydroxyacetic acid typically involves the nitration of 4-chlorophenylacetic acid followed by hydrolysis. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the meta position relative to the chloro group. The resulting nitro compound is then subjected to hydrolysis under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloro-3-nitrophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Substitution: Formation of substituted derivatives such as 2-(4-azido-3-nitrophenyl)-2-hydroxyacetic acid.
Reduction: Formation of 2-(4-chloro-3-aminophenyl)-2-hydroxyacetic acid.
Oxidation: Formation of 2-(4-chloro-3-nitrophenyl)-2-oxoacetic acid.
Aplicaciones Científicas De Investigación
2-(4-Chloro-3-nitrophenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as nonlinear optical materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-2-hydroxyacetic acid involves its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chloro group can also participate in interactions with proteins or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-nitroaniline: Similar structure but lacks the hydroxyacetic acid moiety.
2-(4-Chloro-3-nitrophenyl)-2-oxoacetic acid: Similar structure but with an oxo group instead of a hydroxy group.
4-Chloro-3-nitrobenzoic acid: Similar structure but with a benzoic acid moiety instead of hydroxyacetic acid.
Uniqueness
2-(4-Chloro-3-nitrophenyl)-2-hydroxyacetic acid is unique due to the combination of functional groups that allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities
Propiedades
Fórmula molecular |
C8H6ClNO5 |
|---|---|
Peso molecular |
231.59 g/mol |
Nombre IUPAC |
2-(4-chloro-3-nitrophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6ClNO5/c9-5-2-1-4(7(11)8(12)13)3-6(5)10(14)15/h1-3,7,11H,(H,12,13) |
Clave InChI |
RYMLPVGCISRSRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(C(=O)O)O)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-phenyl-6-(piperazin-1-yl)-2-{[(9H-purin-6-yl)amino]methyl}-3,4-dihydroquinazolin-4-one dihydrochloride](/img/structure/B13594060.png)










![(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B13594131.png)


